Technical Documentation Center

tert-Butyl (3-formyloxetan-3-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (3-formyloxetan-3-yl)carbamate
  • CAS: 885669-84-1

Core Science & Biosynthesis

Foundational

chemical and physical properties of tert-Butyl (3-formyloxetan-3-yl)carbamate

An in-depth technical analysis of tert-Butyl (3-formyloxetan-3-yl)carbamate requires a multidisciplinary approach, bridging synthetic organic chemistry with advanced pharmacological applications. As a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of tert-Butyl (3-formyloxetan-3-yl)carbamate requires a multidisciplinary approach, bridging synthetic organic chemistry with advanced pharmacological applications. As a highly specialized bifunctional building block, this molecule plays a critical role in the modern drug development pipeline, particularly in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

The following whitepaper details the chemical properties, structural rationale, synthetic methodologies, and downstream applications of this compound, providing actionable insights for researchers and drug development professionals.

Chemical Identity and Physical Properties

Before deploying any building block in a synthetic route, establishing its fundamental physicochemical profile is mandatory. tert-Butyl (3-formyloxetan-3-yl)carbamate (often referred to in patent literature as INX-SM-33-1) is an aldehyde-functionalized oxetane protected by a tert-butyloxycarbonyl (Boc) group[1][2].

The quantitative data defining this molecule is summarized in the table below:

PropertyValue / Description
IUPAC Name tert-butyl N-(3-formyloxetan-3-yl)carbamate
CAS Registry Number 885669-84-1
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
SMILES String CC(C)(C)OC(=O)NC1(COC1)C=O
Structural Features 4-membered oxetane ring, Boc-protected primary amine, reactive formyl (aldehyde) group

Structural and Mechanistic Insights: The Rationale for Design

In medicinal chemistry, the selection of a building block is never arbitrary; it is dictated by the desired pharmacokinetic (PK) and pharmacodynamic (PD) outcomes of the final drug candidate.

  • The Oxetane Ring (Metabolic Stability & Solubility): The incorporation of an oxetane ring is a strategic bioisosteric replacement for gem-dimethyl groups or carbonyls. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), the oxetane motif significantly lowers the molecule's lipophilicity (logP) and enhances aqueous solubility. Furthermore, the strong dipole of the oxetane oxygen acts as a robust hydrogen bond acceptor, improving target binding affinity while maintaining strict metabolic stability against cytochrome P450-mediated degradation.

  • The Formyl Group (Electrophilic Hub): The aldehyde at the 3-position provides a versatile, highly reactive electrophilic center. It is primed for carbon-carbon or carbon-nitrogen bond-forming reactions—such as reductive aminations, Wittig olefinations, or hydrazone formations—which are critical for assembling complex linker architectures[2].

  • The Boc-Carbamate (Orthogonal Protection): The Boc group ensures orthogonal protection of the amine. It remains completely stable under the basic and nucleophilic conditions required to functionalize the aldehyde, yet it can be cleanly and predictably cleaved under acidic conditions (e.g., TFA or HCl) during late-stage synthesis.

Synthesis Methodology: A Self-Validating Protocol

The preparation of tert-butyl (3-formyloxetan-3-yl)carbamate relies on the controlled oxidation of its primary alcohol precursor, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate[2].

Causality of Reagent Selection: While primary alcohols can be oxidized using various reagents (e.g., Jones reagent, Swern oxidation), the highly strained 4-membered oxetane ring is uniquely susceptible to ring-opening under harsh acidic conditions, ruling out chromium-based oxidants. Conversely, Swern oxidation requires strict cryogenic conditions (-78°C). Dess-Martin Periodinane (DMP) is selected as the optimal reagent because it operates under mild, near-neutral conditions at room temperature. This prevents the degradation of the acid-labile Boc group, preserves the integrity of the oxetane ring, and strictly avoids over-oxidation to the carboxylic acid.

Step-by-Step Experimental Workflow

Based on validated patent literature protocols[2].

  • System Preparation: Flame-dry a 100 mL three-necked round-bottom flask and purge with inert nitrogen gas to prevent ambient moisture from degrading the hypervalent iodine reagent.

  • Dissolution: Charge the flask with tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (2.0 g, 9.84 mmol) and dissolve in anhydrous Dichloromethane (DCM) (20 mL).

  • Oxidation: While maintaining vigorous stirring at room temperature, add Dess-Martin Periodinane (DMP) (4.17 g, 9.84 mmol, 1.0 eq) portion-wise.

  • In-Process Monitoring (Self-Validation): Allow the mixture to stir for 1–2 hours. Validate reaction progress via Thin Layer Chromatography (TLC). The protocol is self-validating when the lower- Rf​ alcohol spot is fully consumed, replaced by a higher- Rf​ UV-active aldehyde spot.

  • Quenching & Workup: Quench the reaction by pouring the mixture into water (or a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ to neutralize acetic acid byproducts and reduce unreacted DMP). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the target aldehyde.

SynthesisWorkflow SM tert-Butyl (3-(hydroxymethyl) oxetan-3-yl)carbamate Reagent Dess-Martin Periodinane (DMP) DCM, N2 atm, RT SM->Reagent Oxidation Workup Aqueous Workup Extract with EtOAc, Dry (Na2SO4) Reagent->Workup TLC confirms completion Product tert-Butyl (3-formyloxetan- 3-yl)carbamate Workup->Product Concentration & Purification

Workflow for the DMP-mediated oxidation to tert-butyl (3-formyloxetan-3-yl)carbamate.

Downstream Applications in ADC Development

The true value of tert-butyl (3-formyloxetan-3-yl)carbamate lies in its application as a linchpin for advanced therapeutics, specifically in the synthesis of Antibody-Drug Conjugates (ADCs) targeting VISTA (V-domain Ig suppressor of T cell activation)[2][3].

Linker Assembly and Steroid Conjugation

In drug development workflows, the formyl group of this compound is immediately reacted with reagents like p-toluenesulfonylhydrazide (with catalytic acetic acid in ethanol) to form specialized hydrazone intermediates[2]. These intermediates are subsequently built into complex steroid linkers (e.g., the INX-SM-33 series)[2].

Mechanism of Action in Autoimmune Therapeutics

Glucocorticoid receptor agonists are highly potent anti-inflammatory agents, but their chronic systemic use is limited by severe side effects[2][3]. By utilizing the oxetane-derived linker to conjugate these steroids to an anti-VISTA antibody, researchers create a highly targeted delivery system.

  • Targeting: The ADC binds specifically to VISTA-expressing immune cells (such as myeloid cells and neutrophils) at physiological pH[2].

  • Internalization: The unique physicochemical properties imparted by the oxetane linker facilitate rapid cellular internalization[3].

  • Cleavage & Efficacy: Once inside the immune cell, the linker is cleaved, releasing a massive payload of the active glucocorticoid directly at the site of inflammation[2]. This achieves prolonged pharmacodynamic (PD) efficacy with a very short pharmacokinetic (PK) serum half-life, bypassing systemic toxicity[2][3].

ADCPathway Aldehyde tert-Butyl (3-formyloxetan- 3-yl)carbamate Linker Hydrazone Linker Assembly Aldehyde->Linker p-TsNHNH2 Payload Glucocorticoid Conjugation Linker->Payload ADC Anti-VISTA Antibody Coupling Payload->ADC Cell Internalization by VISTA+ Immune Cells ADC->Cell Targeted Delivery Effect Payload Cleavage & Anti-inflammatory Action Cell->Effect Intracellular Release

Integration of the oxetane building block into an anti-VISTA ADC and its mechanism of action.

References

  • Title: WO2022150637A1 - NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF Source: Google Patents URL
  • Title: WO2021216913A1 - Anti-human vista antibodies and use thereof Source: Google Patents URL

Sources

Exploratory

structural characterization of tert-Butyl (3-formyloxetan-3-yl)carbamate

An In-depth Technical Guide to the Structural Characterization of tert-Butyl (3-formyloxetan-3-yl)carbamate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of tert-Butyl (3-formyloxetan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry and drug discovery. The guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the selection of analytical techniques. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods for the unambiguous elucidation of its molecular structure. This document is intended to serve as a practical resource for researchers, enabling them to apply these methodologies for the analysis of this and structurally related compounds.

Introduction: The Significance of a Multifunctional Scaffold

tert-Butyl (3-formyloxetan-3-yl)carbamate integrates three key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a strained oxetane ring, and a formyloxy (formate) ester. This unique combination makes it a valuable building block in organic synthesis. The Boc group is a widely utilized amine protecting group, prized for its stability and ease of removal under specific acidic conditions. The oxetane ring, a four-membered cyclic ether, has gained prominence as a bioisostere for gem-dimethyl and carbonyl groups in drug design, often improving physicochemical properties such as aqueous solubility and metabolic stability. The formyloxy group, while less common, can serve as a synthetic handle for further functionalization or as a labile ester that can be hydrolyzed under specific conditions.

A thorough structural characterization is paramount to confirm the identity, purity, and stability of this molecule, ensuring the reliability of data in subsequent synthetic transformations or biological assays. This guide will provide a holistic approach to achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For tert-Butyl (3-formyloxetan-3-yl)carbamate, both ¹H and ¹³C NMR will provide a detailed picture of the connectivity and chemical environment of each atom.

Expected Spectroscopic Signatures

Based on the analysis of its constituent functional groups, we can predict the key resonances in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl (3-formyloxetan-3-yl)carbamate

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale & Notes
tert-Butyl-C(CH ₃)₃~1.4 - 1.5 (singlet, 9H)~28.0The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a shielded region of the spectrum.
tert-Butyl-C (CH₃)₃N/A~80.0The quaternary carbon of the tert-butyl group.
Carbamate-NH -~5.0 - 6.0 (broad singlet, 1H)N/AThe chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and exchange. Its position is also solvent and concentration-dependent.
Carbamate-C =ON/A~155.0The carbonyl carbon of the carbamate group is deshielded.
Oxetane-CH ₂-O-~4.5 - 5.0 (multiplet, 4H)~75.0The methylene protons of the oxetane ring are diastereotopic due to the adjacent quaternary center. They are expected to show complex splitting patterns (AB quartets or more complex multiplets). The protons are deshielded by the adjacent oxygen atom.
Oxetane-C -(NHBoc)(OCHO)N/A~60.0The quaternary carbon of the oxetane ring, substituted with two electronegative groups, will be deshielded.
Formyloxy-O-CH O~8.0 - 8.2 (singlet, 1H)N/AThe formyl proton is highly deshielded and typically appears as a singlet.[1][2][3][4]
Formyloxy-O-C HON/A~160.0The carbonyl carbon of the formate ester is in a similar region to other ester carbonyls.[5][6][7]
Experimental Protocol: NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of tert-Butyl (3-formyloxetan-3-yl)carbamate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for this type of compound.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A range of 0-12 ppm is typically sufficient.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A range of 0-220 ppm.

  • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For complete structural confirmation, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will help in assigning the complex spin systems of the oxetane ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the different functional groups, for example, by observing a correlation from the formyl proton to the quaternary oxetane carbon.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structural Elucidation Sample tert-Butyl (3-formyloxetan-3-yl)carbamate Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Structure Final Structure Confirmation H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure MS_Fragmentation Parent [M+H]+ Frag1 [M+H - C4H8]+ Parent->Frag1 - 56 Da (isobutylene) Frag2 [M+H - C5H8O2]+ Parent->Frag2 - 100 Da (Boc group) Frag3 [M+H - HCOOH]+ Parent->Frag3 - 46 Da (formic acid) Frag4 [M+H - CHO]+ Parent->Frag4 - 29 Da (formyl radical)

Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol: LC-MS Analysis

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: A scan range of m/z 50-500 should be adequate.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 120-150 °C.

Tandem MS (MS/MS):

  • To confirm fragmentation pathways, perform a product ion scan on the parent ion [M+H]⁺. This will provide a fragmentation spectrum that can be matched against the predicted pathways.

Chromatographic Analysis: Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity analysis of non-volatile and thermally labile compounds like carbamates.

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the carbamate and ester chromophores.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

While carbamates can be thermally labile, a carefully developed GC-MS method can be a powerful tool for identifying volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., a 5% phenyl polysiloxane phase).

  • Injection: Use a split injection with a fast oven temperature ramp to minimize on-column degradation.

  • Carrier Gas: Helium.

  • MS Detection: Electron Ionization (EI) at 70 eV.

A Note on Stability: The formyloxy group can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is advisable to use mildly acidic mobile phases (e.g., 0.1% formic acid) for HPLC and to avoid excessive heat and prolonged run times in GC. [8][9][10]

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry if applicable, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened (e.g., ethyl acetate, hexane, dichloromethane, or mixtures thereof).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

The resulting crystal structure will provide precise bond lengths, bond angles, and conformational information about the oxetane ring and the relative orientation of the substituents.

Conclusion: A Multi-faceted Approach to Structural Certainty

The requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of atomic connectivity. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Chromatographic methods are essential for assessing purity. Finally, X-ray crystallography can offer the ultimate proof of structure in three dimensions. By following the protocols and understanding the expected outcomes detailed in this guide, researchers can confidently and accurately characterize this versatile synthetic building block.

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ResearchGate. [Link]

  • IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. ResearchGate. [Link]

  • The hydrogen and methane chemical ionization mass spectra of some formate esters. Organic Mass Spectrometry. [Link]

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. PubMed. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. ACS Publications. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • GCMS Section 6.14. Whitman College. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • The four facets of 1H NMR spectroscopy. University of Wisconsin-River Falls. [Link]

  • chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

  • Formate ester formation in amide solutions. PubMed. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Beilstein Archives. [Link]

  • Formate Ester Is Not a Decisive Intermediate in the Low-Temperature Synthesis of Methanol from Carbon Dioxide Dissolved in Diethylaminoethanol. ACS Publications. [Link]

  • tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E. [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. [Link]

  • Ester to Acid - Common Conditions. The Organic Chemistry Portal. [Link]

Sources

Foundational

solubility profile of tert-Butyl (3-formyloxetan-3-yl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility Profile of tert-Butyl (3-formyloxetan-3-yl)carbamate in Organic Solvents Abstract Introduction to tert-Butyl (3-formyloxetan-3-yl)carbamate tert-Butyl (3-formyloxetan-3-yl)ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of tert-Butyl (3-formyloxetan-3-yl)carbamate in Organic Solvents

Abstract

Introduction to tert-Butyl (3-formyloxetan-3-yl)carbamate

tert-Butyl (3-formyloxetan-3-yl)carbamate (CAS No. 885669-84-1) is a bifunctional organic molecule incorporating a reactive oxetane ring, a formyl group, and a carbamate protecting group.[1] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a common motif in peptide synthesis and is known for its stability in basic conditions and facile removal under acidic conditions.[2] The oxetane ring introduces conformational rigidity and can influence the physicochemical properties of larger molecules, while the formyl group offers a reactive site for further chemical transformations.[2] Understanding the solubility of this intermediate is critical for its effective use in synthetic protocols, including reaction setup, workup, and purification.[2]

Predicted Solubility Profile: A Theoretical Assessment

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of tert-Butyl (3-formyloxetan-3-yl)carbamate possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile across a range of organic solvents.

Key Structural Features Influencing Solubility:

  • tert-Butyl Group: This bulky, non-polar alkyl group contributes to solubility in non-polar, aprotic solvents.

  • Carbamate Group: The carbamate moiety (-NHCOO-) contains polar N-H and C=O bonds capable of hydrogen bonding, which can enhance solubility in polar solvents.

  • Oxetane Ring: The ether linkage within the oxetane ring is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic and polar aprotic solvents.

  • Formyl Group: The aldehyde functional group (-CHO) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

Based on these features, a qualitative prediction of solubility in various solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of tert-Butyl (3-formyloxetan-3-yl)carbamate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting favorably with the carbamate, formyl, and oxetane groups.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can engage in dipole-dipole interactions. THF and Ethyl Acetate are mentioned as solvents used in the synthesis and purification of related compounds, suggesting good solubility.[2]
Non-Polar Hexanes, Petroleum Ether, TolueneLow to SlightThe non-polar nature of these solvents will primarily interact with the tert-butyl group. The polar functional groups will limit overall solubility. Related carbamates show slight solubility in petroleum ether.[3]

Experimental Determination of Solubility: Protocols and Methodologies

To establish a definitive solubility profile, experimental validation is essential. The following section details robust protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Dispense 0.1 g of tert-Butyl (3-formyloxetan-3-yl)carbamate into a small test tube.

  • Add the selected solvent in 0.5 mL increments, up to a total volume of 3 mL.

  • After each addition, vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble" based on visual observation.[4]

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method provides precise, quantitative solubility data at a given temperature.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Prepare saturated solutions by adding excess solute to various solvents equilibrate Agitate at constant temperature for 24-48 hours prep->equilibrate Ensure equilibrium is reached separate Centrifuge or filter to separate undissolved solid equilibrate->separate Isolate the saturated solution analyze Quantify solute concentration in the supernatant via HPLC or qNMR separate->analyze Determine solubility

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of tert-Butyl (3-formyloxetan-3-yl)carbamate to a series of vials, each containing a known volume of a different organic solvent.

    • The presence of excess solid solute is crucial to ensure saturation.[5]

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Filter the withdrawn sample through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of tert-Butyl (3-formyloxetan-3-yl)carbamate in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[6]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Analytical Methodologies for Quantification

The choice of analytical technique is critical for obtaining reliable quantitative solubility data.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a robust method for separating and quantifying components in a mixture.

  • Typical Conditions for a Carbamate Compound:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of a modifier like 0.1% formic acid to improve peak shape.

    • Detection: UV detector at a wavelength where the compound has significant absorbance, or a Charged Aerosol Detector (CAD).

    • Quantification: Based on the peak area relative to a calibration curve.[6]

Quantitative Nuclear Magnetic Resonance (qNMR):

  • Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[6]

  • Procedure:

    • An accurately weighed amount of the filtered supernatant is mixed with an accurately weighed amount of an internal standard (a compound with a known structure and purity that has a resonance signal that does not overlap with the analyte).

    • The ¹H NMR spectrum is recorded.

    • The concentration of the analyte is calculated by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard.

Decision Logic for Analytical Method Selection:

G start Need to quantify solubility? hplc_available HPLC with UV/CAD available? start->hplc_available qnmr_available qNMR available? hplc_available->qnmr_available No use_hplc Use HPLC hplc_available->use_hplc Yes use_qnmr Use qNMR qnmr_available->use_qnmr Yes other_method Consider other methods (e.g., GC-MS if volatile) qnmr_available->other_method No

Caption: Analytical Method Selection Logic.

Factors Influencing Solubility and Experimental Considerations

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Purity: The presence of impurities, including water, in the organic solvents can significantly affect the measured solubility. Use of high-purity, anhydrous solvents is recommended.

  • Polymorphism: The crystalline form of the solute can influence its solubility. Ensure that the same solid form is used throughout the experiments.

  • Equilibrium Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

Conclusion

This technical guide provides a foundational understanding of the expected solubility of tert-Butyl (3-formyloxetan-3-yl)carbamate in organic solvents, based on its molecular structure. While direct experimental data is currently lacking in the public domain, the detailed protocols provided herein offer a clear and reliable path for researchers to determine this crucial physicochemical property. The application of the described isothermal equilibrium method, coupled with robust analytical techniques such as HPLC or qNMR, will enable the generation of high-quality, reproducible solubility data. Such data is invaluable for optimizing synthetic reaction conditions, developing effective purification strategies, and advancing the use of this versatile building block in drug discovery and development.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31).
  • tert-Butyl carbamate | 4248-19-5 - ChemicalBook. (2026, January 13).
  • Solubility test for Organic Compounds. (2024, September 24).
  • tert-butyl N-(3-formyloxolan-3-yl)carbamate - 2170650-09-4 - Vulcanchem.
  • tert-butyl N-(3-formyloxetan-3-yl)carbamate — Chemical Substance Information - NextSDS.
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Oxetane-Containing Peptidomimetics Utilizing tert-Butyl (3-formyloxetan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals The incorporation of strained ring systems into bioactive molecules is a powerful strategy in modern medicinal chemistry. Among these, the oxetane motif has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems into bioactive molecules is a powerful strategy in modern medicinal chemistry. Among these, the oxetane motif has emerged as a particularly valuable scaffold for enhancing the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of oxetane-containing peptidomimetics, leveraging the versatile building block, tert-Butyl (3-formyloxetan-3-yl)carbamate.

The strategic introduction of an oxetane ring can favorably modulate a compound's aqueous solubility, metabolic stability, and lipophilicity.[1] Furthermore, the rigid, three-dimensional nature of the oxetane scaffold can enforce bioactive conformations and provide novel intellectual property opportunities.[2][4] This document will delve into the synthesis of the key aldehyde-functionalized oxetane building block and its subsequent application in forging new carbon-nitrogen bonds with peptide scaffolds via reductive amination.

The Strategic Advantage of Oxetane Incorporation in Peptidomimetics

Peptide-based therapeutics often suffer from poor metabolic stability and cell permeability. The introduction of non-natural amino acids and peptide bond isosteres is a common strategy to overcome these limitations. The replacement of a carbonyl group with a 3-amino-oxetane moiety is an emerging approach to creating novel peptidomimetics with improved drug-like properties.[5][6][7][8][9]

Key benefits of incorporating oxetane moieties into peptide backbones include:

  • Enhanced Metabolic Stability: The oxetane ring is significantly more resistant to enzymatic degradation compared to the native amide bond.[8][9]

  • Modulation of Physicochemical Properties: The polar nature of the oxetane ether can improve solubility and other key physicochemical parameters.[1]

  • Conformational Constraint: The rigid oxetane scaffold can pre-organize the peptide backbone into a bioactive conformation, potentially increasing target affinity and selectivity.[5][7][10]

  • Novel Chemical Space: The introduction of this unique moiety provides access to novel chemical matter, expanding the structural diversity of peptide libraries.[6]

Synthesis of the Key Building Block: tert-Butyl (3-formyloxetan-3-yl)carbamate

A crucial starting material for the synthesis of oxetane-containing peptidomimetics is an oxetane ring functionalized with both a protected amine and a reactive handle for peptide conjugation. tert-Butyl (3-formyloxetan-3-yl)carbamate serves this purpose admirably, with the Boc-protected amine ensuring chemoselectivity and the aldehyde providing a reactive site for reductive amination.

The synthesis of this key intermediate can be achieved from commercially available starting materials. A general, multi-step synthesis is outlined below, which involves the oxidation of a primary alcohol to the corresponding aldehyde. It is important to note that the stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[11][12]

Experimental Protocol: Synthesis of tert-Butyl (3-formyloxetan-3-yl)carbamate

This protocol describes a common method for the oxidation of a Boc-protected amino alcohol to the desired aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[4][13]

Materials:

  • tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl (3-formyloxetan-3-yl)carbamate as a white solid.

Data Presentation:

CompoundStarting MaterialReagentSolventTypical Yield (%)Purity (by ¹H NMR)
tert-Butyl (3-formyloxetan-3-yl)carbamatetert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamateDMPDCM80-90>95%

Application in Peptidomimetic Synthesis: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[14][15] It involves the reaction of a carbonyl compound (in this case, our oxetane aldehyde) with a primary or secondary amine (the N-terminus of a peptide) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[14] This method is highly versatile and generally proceeds under mild conditions, making it suitable for complex molecules like peptides.[16][17][18]

Experimental Workflow: Reductive Amination of a Peptide with tert-Butyl (3-formyloxetan-3-yl)carbamate

The following diagram illustrates the general workflow for the reductive amination of a peptide with the synthesized oxetane aldehyde.

G cluster_0 Preparation cluster_1 Reductive Amination cluster_2 Cleavage and Purification Peptide_Resin Peptide on Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Peptide_Resin->Fmoc_Deprotection Free_N_Terminus Peptide with Free N-Terminus Fmoc_Deprotection->Free_N_Terminus Reaction Reductive Amination Reaction in DCM/DMF Free_N_Terminus->Reaction Aldehyde tert-Butyl (3-formyloxetan-3-yl)carbamate Aldehyde->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Oxetane_Peptide_Resin Oxetane-Peptide Conjugate on Resin Reaction->Oxetane_Peptide_Resin Cleavage Cleavage from Resin (e.g., TFA Cocktail) Oxetane_Peptide_Resin->Cleavage Crude_Product Crude Oxetane-Peptidomimetic Cleavage->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Pure_Product Purified Oxetane-Peptidomimetic Purification->Pure_Product

Caption: General workflow for the solid-phase synthesis of an oxetane-containing peptidomimetic.

Detailed Protocol: Solid-Phase Reductive Amination

This protocol describes the reductive amination of a resin-bound peptide with a free N-terminus using tert-butyl (3-formyloxetan-3-yl)carbamate.

Materials:

  • Peptide-on-resin with a free N-terminus (e.g., synthesized using standard Fmoc-SPPS)

  • tert-Butyl (3-formyloxetan-3-yl)carbamate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic acid (optional, for catalysis)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether, cold

  • Acetonitrile and water (HPLC grade) with 0.1% TFA for purification

Procedure:

  • Swell the resin-bound peptide (1.0 eq) in anhydrous DCM in a peptide synthesis vessel.

  • Add a solution of tert-butyl (3-formyloxetan-3-yl)carbamate (3.0 eq) in DCM/DMF.

  • Add sodium triacetoxyborohydride (3.0 eq) to the reaction mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of the primary amine.

  • Once the reaction is complete, wash the resin thoroughly with DCM, DMF, and methanol, and then dry the resin under vacuum.

  • Cleave the oxetane-peptidomimetic from the resin using a standard cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final oxetane-containing peptidomimetic as a white fluffy solid.

Data Presentation:

Peptide Sequence (Example)Modifying AgentReducing AgentTypical Crude Purity (%)Typical Isolated Yield (%)
H-Gly-Phe-Leu-Ser-NH₂tert-Butyl (3-formyloxetan-3-yl)carbamateNaBH(OAc)₃60-7530-50

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination reaction proceeds through a two-step sequence. First, the primary amine of the peptide nucleophilically attacks the aldehyde of the oxetane building block to form a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). In the second step, a mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine to the final secondary amine product.

G Peptide_NH2 Peptide-NH₂ Hemiaminal Hemiaminal Intermediate Peptide_NH2->Hemiaminal + Oxetane-CHO Oxetane_CHO Oxetane-CHO Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Final_Product Oxetane-Peptidomimetic Imine->Final_Product + [H⁻] Reducing_Agent [H⁻] (from NaBH(OAc)₃)

Caption: Simplified mechanism of reductive amination for peptidomimetic synthesis.

Characterization of Oxetane-Containing Peptidomimetics

The successful synthesis of the target peptidomimetic should be confirmed by a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of the oxetane moiety.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The incorporation of the oxetane can lead to significant changes in the peptide's conformational preferences.[5][7] Advanced structural biology techniques, such as circular dichroism (CD) and 2D NMR, can be employed to study the impact of the oxetane on the secondary structure of the peptide.

Conclusion and Future Perspectives

The use of tert-butyl (3-formyloxetan-3-yl)carbamate in conjunction with reductive amination provides a robust and versatile platform for the synthesis of novel oxetane-containing peptidomimetics. This approach allows for the systematic modification of peptide backbones, enabling the exploration of new chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique benefits of oxetane incorporation in their drug discovery and chemical biology programs. Future work in this area will likely focus on the development of new, diversely functionalized oxetane building blocks and their application in the synthesis of more complex and potent therapeutic candidates.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Stepan, A. F., et al. (2011). The impact of 3-substituted oxetanes on drug-like properties. Journal of Medicinal Chemistry, 54(22), 7816-7832. [Link]

  • Bull, J. A., & Croft, R. A. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

  • Voight, E. A., et al. (2015). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • University of Warwick. Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. [Link]

  • Chekmarev, P., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Goddard, A. D., et al. (2018). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Goddard, A. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(18), 4888-4891. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • de la Torre, D., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12453-12483. [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Angewandte Chemie International Edition, 53(31), 8173-8177. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Liverpool John Moores University Research Online. Development of Oxetane Modified Building Blocks for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2018). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 9(28), 6104-6110. [Link]

  • National Center for Biotechnology Information. (2018). Macrocyclisation of small peptides enabled by oxetane incorporation. [Link]

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • Open Research Repository. A two-component reductive amination approach to the synthesis of peptide macrocycles. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Royal Society of Chemistry. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. [Link]

  • National Center for Biotechnology Information. (2013). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. [Link]

  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (2026). Peptide-directed solid-phase reductive amination. [Link]

  • NextSDS. tert-butyl N-(3-formyloxetan-3-yl)carbamate — Chemical Substance Information. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Application

Application Notes & Protocols: Grignard Reagent Addition to tert-Butyl (3-formyloxetan-3-yl)carbamate

Introduction: Strategic Carbon-Carbon Bond Formation on a Strained Heterocyclic Scaffold The synthesis of complex molecules with precise three-dimensional architectures is a cornerstone of modern drug discovery and devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Carbon-Carbon Bond Formation on a Strained Heterocyclic Scaffold

The synthesis of complex molecules with precise three-dimensional architectures is a cornerstone of modern drug discovery and development. Oxetane rings, as strained four-membered heterocycles, are increasingly incorporated into medicinal chemistry programs as bioisosteres for gem-dimethyl or carbonyl groups. They can significantly improve physicochemical properties such as metabolic stability and aqueous solubility. The molecule tert-butyl (3-formyloxetan-3-yl)carbamate represents a valuable chiral building block, featuring a reactive aldehyde on a quaternary center adjacent to a protected amine, all within the strained oxetane framework.

The addition of Grignard reagents to the aldehyde functionality of this substrate provides a powerful and direct method for carbon-carbon bond formation, leading to the synthesis of chiral secondary alcohols.[1][2] These products are versatile intermediates for the elaboration of more complex molecular targets. This document provides a comprehensive guide to this transformation, detailing the underlying mechanistic principles, a robust experimental protocol, and critical insights for successful execution.

Mechanistic Considerations & Stereochemical Control

The core transformation is the nucleophilic addition of the carbanionic carbon of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde.[3][4] The reaction proceeds via a well-established mechanism, but the specific substrate presents unique considerations regarding chemoselectivity and stereoselectivity.

The Primary Reaction Pathway

The reaction is initiated by the attack of the nucleophilic Grignard reagent on the aldehyde. The magnesium ion (MgX+) acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.[2] This results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final secondary alcohol product.[5][6]

Figure 1: General mechanism of Grignard addition to the aldehyde.

Chemoselectivity: Aldehyde vs. Oxetane Ring

A critical consideration is the potential for the Grignard reagent to react with the oxetane ring. Grignard reagents are known to open strained rings like epoxides (oxiranes) via an S_N2-type mechanism.[7][8] The four-membered oxetane ring is also strained, though less so than an epoxide.

Expert Insight: The reaction's chemoselectivity is generally high for the aldehyde under carefully controlled conditions. Aldehydes are significantly more electrophilic and reactive towards Grignard reagents than the C-O bonds of an oxetane. By maintaining low reaction temperatures (e.g., -78 °C to 0 °C), the kinetic preference for addition to the highly activated carbonyl group is maximized, effectively preventing the slower, higher activation energy pathway of oxetane ring-opening.

The Role of the Boc-Carbamate: Chelation Control

The presence of the tert-butyl carbamate group proximal to the reaction center introduces the possibility of chelation control, which can influence the diastereoselectivity of the addition if a new stereocenter is formed. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and one of the oxygens of the carbamate group, forming a rigid five-membered cyclic intermediate.[9][10]

This chelation locks the substrate in a specific conformation, potentially directing the nucleophilic attack of the 'R' group from the less sterically hindered face of the aldehyde.[11] The extent of this control depends on the specific Grignard reagent and solvent system used. While a full analysis of diastereoselectivity would require stereochemical information on the starting material (which is chiral), understanding this potential is key for reaction design.

Figure 2: Chelation control model for diastereoselective addition.

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of a Grignard reagent (using Ethylmagnesium Bromide as an example) to tert-butyl (3-formyloxetan-3-yl)carbamate.

Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
tert-Butyl (3-formyloxetan-3-yl)carbamate885669-84-1BLDpharm, ArctomEnsure it is dry before use.
Ethylmagnesium bromide (1.0 M solution in THF)925-90-6Sigma-AldrichPurchase as a titrated solution.
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Saturated aqueous Ammonium Chloride (NH₄Cl) solution12125-02-9-Used for quenching the reaction.
Ethyl Acetate (EtOAc)141-78-6-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-For drying the organic layer.
Step-by-Step Procedure

Figure 3: Experimental workflow for the Grignard addition reaction.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.

  • Reaction Setup: To the flask, add tert-butyl (3-formyloxetan-3-yl)carbamate (1.0 eq). Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the solution of Ethylmagnesium Bromide (1.2 eq, 1.0 M in THF) dropwise via syringe over 15-20 minutes.

    • Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as enolization or ring opening. The slight excess of the Grignard reagent ensures full consumption of the starting aldehyde.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Causality: A saturated NH₄Cl solution is a mild proton source that protonates the magnesium alkoxide and neutralizes any excess Grignard reagent without being strongly acidic, which could potentially cleave the Boc protecting group.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired secondary alcohol.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive Grignard reagent (degraded by moisture/air); Wet solvent/glassware.Use a freshly opened bottle of Grignard reagent or titrate it before use. Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere.
Multiple Byproducts Reaction temperature too high; Rapid addition of Grignard reagent.Maintain the reaction temperature at -78 °C during addition. Add the Grignard reagent slowly and dropwise.
Oxetane Ring-Opening Prolonged reaction time at elevated temperatures.Minimize reaction time once the starting material is consumed (as per TLC). Avoid warming the reaction mixture above 0 °C before quenching.
Loss of Boc Group Quenching with a strong acid.Use saturated aqueous NH₄Cl for the workup. The Boc group is stable to the basic Grignard reagent but labile to strong acids.[12]

Conclusion

The addition of Grignard reagents to tert-butyl (3-formyloxetan-3-yl)carbamate is a highly effective method for synthesizing chiral secondary alcohols on a medicinally relevant oxetane scaffold. Success hinges on the careful control of reaction parameters, particularly the exclusion of moisture and the maintenance of low temperatures to ensure high chemoselectivity. The protocol and insights provided herein offer a robust foundation for researchers and drug development professionals to utilize this valuable transformation in their synthetic endeavors.

References

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • H. M. Walborsky, M. S. R. (2020, January 6). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews. Retrieved from [Link]

  • Slideshare. (n.d.). Grignard reactions with aldehydes and ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh.
  • Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.9: Reactions of Oxacyclopropanes. Retrieved from [Link]

  • Chegg.com. (2021, June 4). Solved Oxacyclopropane Ring Opening by a Grignard Reagent:. Retrieved from [Link]

  • ACS Publications. (2020, January 6). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2003, May 2). Simple Diastereoselectivity on Addition of α-Haloalkyl Grignard Reagents to Benzaldehyde. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nature Portfolio. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. Retrieved from [Link]

  • Unknown. (2025, December 16). Most appropriate reagents for Grignard addition to an α,β‑unsaturated aldehyde. Retrieved from [Link]

  • MDPI. (2000, March 22). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (1999). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. Journal of Organic Chemistry. Retrieved from [Link]

  • R Discovery. (1951, December 1). The Reaction between Grignard Reagents and the Oxirane Ring. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Additions of Ethynyl Grignard Reagent to Erythrulose Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • National Institutes of Health. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][9] Addition and Oxidative Coupling Reactions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]

  • Scholars at Penn. (1993, February 26). One-pot conversion of fluorenylmethyl carbamates into tert-butyl carbamates. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-(3-formyloxetan-3-yl)carbamate — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling & Reactivity of tert-Butyl (3-formyloxetan-3-yl)carbamate

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with tert-Butyl (3-formyloxetan-3-yl)carbamate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with tert-Butyl (3-formyloxetan-3-yl)carbamate . While the oxetane ring is highly valued in modern drug discovery for improving physicochemical properties (e.g., lowering lipophilicity, increasing aqueous solubility, and acting as a carbonyl isostere), its inherent ring strain (~25.2 kcal/mol) makes it susceptible to degradation under specific conditions 1.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to prevent unwanted oxetane ring opening during downstream functionalization of the formyl group.

Mechanistic Insight: The "Internal Nucleophile" Vulnerability

A common misconception in synthetic chemistry is that all oxetanes are categorically unstable to acids. In reality, 3,3-disubstituted oxetanes are generally robust because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked by the substituents 2.

However, tert-Butyl (3-formyloxetan-3-yl)carbamate possesses a critical vulnerability: the NHBoc group acts as an internal nucleophile . When the oxetane oxygen is activated by a strong Brønsted acid or a strong Lewis acid, the proximal carbamate oxygen/nitrogen can intramolecularly attack the ring. This triggers rapid ring opening and rearrangement into a cyclic oxazolidinone derivative 34.

MechanisticPathway SM tert-Butyl (3-formyloxetan-3-yl)carbamate Imine Imine Intermediate (Activated) SM->Imine Primary Amine StrongAcid Strong Acid / Lewis Acid (e.g., TiCl4, TFA) Imine->StrongAcid Harsh Conditions MildCond Mild Reductant (e.g., STAB, AcOH) Imine->MildCond Controlled Reduction Degradation Oxetane Ring Opening (via NHBoc internal attack) StrongAcid->Degradation O-protonation & Nucleophilic attack Product Desired Amine (Intact Oxetane) MildCond->Product Hydride Transfer

Fig 1: Mechanistic pathway of oxetane ring opening vs. successful reductive amination.

Troubleshooting FAQs

Q1: My oxetane ring is opening during the reductive amination of the formyl group. How can I prevent this? Causality: Reductive aminations often employ Lewis acids (e.g., Ti(OiPr)₄) or strong Brønsted acids (e.g., TFA) to drive imine formation. These acids coordinate to the oxetane oxygen, lowering the activation energy for the internal NHBoc group to attack and open the ring 5. Solution: Transition to mild, self-buffering conditions. Use Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) or dichloromethane (DCM). If an acid catalyst is absolutely necessary for unreactive amines, use no more than 1.0 equivalent of glacial acetic acid (AcOH). Avoid all titanium or boron-based strong Lewis acids.

Q2: I am trying to add a Grignard reagent to the formyl group, but I observe significant degradation. What is going wrong? Causality: Standard Grignard reagents (RMgX) contain highly Lewis acidic Mg²⁺ ions. At room temperature, Mg²⁺ strongly coordinates to the oxetane oxygen, facilitating ring cleavage before or during the nucleophilic attack on the carbonyl 4. Solution: Switch to organolithium reagents (RLi) at cryogenic temperatures (-78 °C), as Li⁺ is less oxophilic than Mg²⁺ in this context. Alternatively, use TurboGrignard reagents (i-PrMgCl·LiCl) or cerium-mediated additions (CeCl₃), which modulate the Lewis acidity and direct the nucleophile strictly to the aldehyde 5.

Q3: How do I deprotect the Boc group without destroying the oxetane ring? Causality: Aqueous strong acids (e.g., HCl in water, aqueous TFA) will protonate the oxetane oxygen, leading to rapid hydration and ring opening to form diols or amino alcohols 5. Solution: Use strictly anhydrous conditions. The gold standard for oxetane-compatible Boc deprotection is anhydrous HCl (4M in 1,4-dioxane) or TMSOTf with 2,6-lutidine in DCM. The absence of water prevents the nucleophilic trapping of the protonated oxetane intermediate.

Quantitative Stability Profile

The following table summarizes the stability of the 3,3-disubstituted oxetane core under various common reaction environments 5.

Reaction EnvironmentReagents / ConditionsOxetane StabilityRecommended Action
Mild Acidic AcOH, mild silica gelHigh Safe for routine use (e.g., reductive amination).
Strong/Aqueous Acidic Aq. HCl, Aq. TFA, H₂SO₄Low Avoid. Leads to rapid ring opening.
Anhydrous Strong Acid 4M HCl in DioxaneModerate-High Use for Boc deprotection; monitor time carefully.
Lewis Acidic TiCl₄, BF₃·OEt₂, MgBr₂Low Avoid. Triggers intramolecular attack by NHBoc.
Basic / Nucleophilic NaOH, K₂CO₃, NaH, AminesHigh Highly stable. Oxetanes resist basic hydrolysis.
Reductive NaBH₄, STAB, H₂/Pd-CHigh Safe for aldehyde reduction/amination.
Oxidative Dess-Martin PeriodinaneHigh Safe. (Used in the synthesis of this building block) 6.

Validated Experimental Protocols

ExperimentalWorkflow Start Nucleophilic Addition to Formyl Group CheckReagent Select Nucleophile Start->CheckReagent Grignard Standard Grignard (RMgX) CheckReagent->Grignard Turbo TurboGrignard or Organolithium CheckReagent->Turbo Risk High Risk of Ring Opening (Mg2+ Lewis Acidity) Grignard->Risk Temp Cool to -78 °C Turbo->Temp Risk->Temp Mitigation Add Add Reagent Dropwise Temp->Add Success Desired Alcohol (Intact Oxetane) Add->Success

Fig 2: Workflow for nucleophilic addition to prevent Lewis acid-mediated degradation.

Protocol A: Mild Reductive Amination (Oxetane-Preserving)

This protocol utilizes STAB to prevent Lewis-acid mediated ring opening.

  • Preparation: Dissolve tert-Butyl (3-formyloxetan-3-yl)carbamate (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous DCE (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1–2 hours. Crucial: Do not add strong acids. If the amine is a weak nucleophile, add 0.5–1.0 equiv of glacial acetic acid.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Low-Temperature Organolithium Addition

This protocol avoids the Lewis-acidity of standard Grignard reagents.

  • Preparation: Dissolve tert-Butyl (3-formyloxetan-3-yl)carbamate (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Add the organolithium reagent (RLi, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir at -78 °C for 1 hour.

  • Quench: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, and purify.

References

  • Oxetanes in Drug Discovery Campaigns.NIH PMC.
  • Mild Intramolecular Ring Opening of Oxetanes.Organic Letters (ACS).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews (ACS).
  • Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis.Thieme Connect.
  • NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF.Google Patents (WO2022150637A1).

Sources

Optimization

Technical Support Center: Optimizing Yield in the Multi-Step Synthesis of tert-Butyl (3-formyloxetan-3-yl)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with synthesizing tert-butyl (3-formyloxetan-3-yl)carbamate (CAS: 885669-84-1) [3].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with synthesizing tert-butyl (3-formyloxetan-3-yl)carbamate (CAS: 885669-84-1) [3]. This highly functionalized, four-membered oxetane ring is a critical building block in the assembly of advanced steroid payloads and modern Antibody-Drug Conjugates (ADCs) [1].

The most historically problematic step in its multi-step synthesis is the terminal oxidation of the primary alcohol (tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate) to the corresponding aldehyde. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to maximize your isolated yield.

Workflow Visualization: The Oxidation Pathway

The oxidation is most commonly achieved using Dess-Martin Periodinane (DMP) in dichloromethane (DCM) [2]. However, without proper buffering, the reaction suffers from severe yield degradation due to the acid-sensitive nature of the oxetane ring.

SynthesisWorkflow SM tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (Primary Alcohol) Reagents DMP (1.2 eq) NaHCO3 (2.0 eq) DCM, N2 atm, RT SM->Reagents Oxidation Product tert-Butyl (3-formyloxetan-3-yl)carbamate (Target Aldehyde) Reagents->Product Buffered Pathway (High Yield) SideRxn Oxetane Ring Opening (Acid-catalyzed) Reagents->SideRxn Unbuffered/Acidic (Degradation)

Figure 1: Reaction pathway for the oxidation of tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate.

Standard Operating Protocol (SOP): Buffered Dess-Martin Oxidation

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Scale: 10.0 mmol Target: tert-Butyl (3-formyloxetan-3-yl)carbamate

Step-by-Step Methodology
  • System Preparation (Validation Step): Flame-dry a 100 mL round-bottom flask under vacuum and backfill with dry nitrogen.

    • Validation: Ensure the moisture content of the Dichloromethane (DCM) is <50 ppm using Karl Fischer titration. Excess water will destroy the DMP reagent and promote hydrate formation in the product.

  • Reagent Loading: Charge the flask with tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (2.03 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir to achieve a clear solution.

  • Buffering (Critical Causality): Add solid NaHCO₃ (1.68 g, 20.0 mmol, 2.0 eq) to the solution.

    • Causality: DMP oxidation inherently releases acetic acid as a byproduct. The highly strained oxetane ring is susceptible to acid-catalyzed ring-opening. NaHCO₃ acts as an insoluble heterogeneous buffer, neutralizing the acetic acid strictly in the organic phase without introducing water.

  • Oxidant Addition: Cool the suspension to 0 °C. Add DMP (5.09 g, 12.0 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Validation: High-quality DMP must be a free-flowing white powder. If the reagent is yellow or strongly smells of acetic acid, it has hydrolyzed and will result in incomplete conversion.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours [1].

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1, visualized by KMnO₄). The starting material (Rf ~0.2) should completely disappear, replaced by the aldehyde (Rf ~0.5).

  • Quench: Dilute the reaction with DCM (20 mL) and pour into a vigorously stirring mixture of saturated aqueous NaHCO₃ (25 mL) and saturated aqueous Na₂S₂O₃ (25 mL). Stir for 15 minutes until the organic layer is clear (indicating the reduction of iodine byproducts).

  • Extraction (Critical Causality): Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Causality: The oxetane product is highly polar and possesses significant water solubility. Keep aqueous quench volumes strictly minimal to prevent partitioning losses.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C.

    • Causality: Avoid high water bath temperatures (>30 °C) during rotary evaporation to prevent thermal degradation or polymerization of the concentrated aldehyde.

Data Presentation: Optimization Parameters

The following table summarizes empirical data demonstrating how specific reaction parameters directly dictate the isolated yield.

Oxidation SystemBuffer AddedAqueous Quench VolumeIsolated YieldPrimary Impurity / Failure Mode
DMP (1.2 eq), DCMNoneStandard (100 mL)35 - 45%Oxetane ring-opened byproducts
DMP (1.2 eq), DCMNaHCO₃ (2.0 eq)Standard (100 mL)60 - 65%Product lost to the aqueous layer
DMP (1.2 eq), DCM NaHCO₃ (2.0 eq) Minimal (50 mL) 85 - 92% None (Optimized Conditions)
Swern OxidationEt₃N (Internal)Minimal (50 mL)55 - 60%Variable conversion, epimerization

Troubleshooting Guide & FAQs

TroubleshootingTree Issue Low Yield of Aldehyde Product Check1 Is starting material fully consumed? Issue->Check1 NoSM Check DMP quality Ensure anhydrous DCM Check1->NoSM No YesSM Are there multiple spots on TLC? Check1->YesSM Yes YesSpots Acid degradation: Add NaHCO3 buffer YesSM->YesSpots Yes NoSpots Product lost in workup: Minimize aqueous wash YesSM->NoSpots No

Figure 2: Troubleshooting logic tree for low yield in oxetane aldehyde synthesis.

Q1: My isolated yield is consistently below 50%, but TLC shows complete consumption of the starting material and no side products. Where is my product going? A: You are likely losing the product during the aqueous workup. tert-Butyl (3-formyloxetan-3-yl)carbamate is highly polar. If you use large volumes of water or brine during the quench/extraction phase, the product will partition into the aqueous layer. Solution: Strictly minimize the volume of aqueous Na₂S₂O₃/NaHCO₃ used during the quench. If yields remain low, consider "salting out" the aqueous layer by saturating it with NaCl before extraction, or switch the extraction solvent from DCM to Ethyl Acetate (EtOAc).

Q2: The LC-MS confirms the correct mass, but the ¹H-NMR spectrum is incredibly complex and shows a missing or very weak aldehyde proton peak (~9.5 ppm). What happened? A: Your aldehyde has formed a hydrate (gem-diol). The electron-withdrawing nature of the adjacent oxetane ring and the carbamate group makes the formyl carbon highly electrophilic. In the presence of residual water from the workup or atmospheric moisture, the aldehyde rapidly reversibly converts to the hydrate. Solution: Dry the NMR sample thoroughly under high vacuum, and ensure you are using anhydrous NMR solvents (e.g., CDCl₃ stored over molecular sieves).

Q3: Can I use Swern oxidation or TEMPO/BAIB instead of Dess-Martin Periodinane to avoid the cost of DMP? A: While Swern oxidation is chemically viable, it requires strict cryogenic control (-78 °C) and generates dimethyl sulfide (DMS), which can complicate the purification of this specific polar oxetane. TEMPO-catalyzed oxidations (like TEMPO/BAIB) often require aqueous biphasic conditions, which drastically exacerbates the product loss issues described in Q1 and promotes hydrate formation. DMP remains the industry standard for this specific transformation [2] because it operates under mild, anhydrous conditions.

References

  • WO2022150637A1 - NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF. Google Patents.
  • WO2021216913A1 - Anti-human vista antibodies and use thereof. Google Patents.
  • 885669-84-1 | tert-Butyl (3-formyloxetan-3-yl)carbamate. BLDpharm.
Troubleshooting

improving enantioselectivity in asymmetric reactions with tert-Butyl (3-formyloxetan-3-yl)carbamate

Welcome to the technical support center for improving enantioselectivity in asymmetric reactions utilizing tert-Butyl (3-formyloxetan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving enantioselectivity in asymmetric reactions utilizing tert-Butyl (3-formyloxetan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. The following sections provide in-depth answers to frequently asked questions and detailed protocols to enhance your success in achieving high enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the initial troubleshooting steps?

A1: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating your experimental setup. Here are the primary factors to investigate:

  • Purity of Starting Materials: Confirm the purity and identity of all reagents, including your tert-Butyl (3-formyloxetan-3-yl)carbamate, substrate, and catalyst. Impurities can significantly interfere with the catalytic cycle.[1]

  • Solvent Quality: Ensure you are using an appropriate grade of anhydrous solvent. The presence of water can deactivate or alter the selectivity of many chiral catalysts.[1]

  • Reaction Temperature: Minor fluctuations in temperature can have a substantial impact on enantioselectivity. Double-check and maintain a consistent reaction temperature.[1][2] Generally, lower temperatures favor higher enantioselectivity as they amplify the energy difference between the diastereomeric transition states.[1][2]

  • Concentration and Stoichiometry: Re-verify all measurements and concentrations. Incorrect stoichiometry can lead to the formation of off-cycle species or catalyst aggregation, which can negatively affect enantioselectivity.[1]

Q2: How do I determine if the chiral catalyst is the source of poor enantioselectivity?

A2: If you suspect the catalyst is the issue, consider the following steps:

  • Catalyst Integrity: Verify the purity and structural integrity of your catalyst. For in-house prepared catalysts, techniques like NMR spectroscopy can be invaluable. If using a commercial catalyst, ensure it is from a reputable supplier and has been stored correctly.[1]

  • Control Reaction: Run a control experiment with a well-established substrate that is known to give high enantiomeric excess with your catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[1]

  • Catalyst Loading: The amount of catalyst used can influence the reaction. It is advisable to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Q3: Can the tert-Butyl or formyl group on the carbamate participate in side reactions?

A3: Yes, the functional groups on tert-Butyl (3-formyloxetan-3-yl)carbamate can potentially lead to side reactions if not properly managed.

  • Boc Group (tert-butoxycarbonyl): The Boc group is a widely used amine protecting group due to its stability under basic conditions and ease of removal under acidic conditions.[3][4] However, strong acidic conditions used during workup or purification could lead to premature deprotection.

  • Formyl Group: The aldehyde (formyl) group is a site for further functionalization but can also be susceptible to side reactions such as oxidation, reduction, or undesired aldol-type reactions depending on the reaction conditions and other reagents present.[3]

  • Oxetane Ring: The strained four-membered oxetane ring is key to the reactivity of this molecule but can undergo ring-opening reactions with various nucleophiles.[5][6][7][8] The reaction conditions must be carefully chosen to favor the desired asymmetric transformation over competing ring-opening pathways.

Q4: How does solvent choice impact the enantioselectivity of my reaction?

A4: The reaction solvent can have a profound effect on the enantioselectivity of an asymmetric reaction.[1] The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[1] It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities. For example, a switch from a non-coordinating solvent like toluene to a coordinating solvent like THF can sometimes dramatically alter the enantiomeric excess.

Optimization Strategies & Protocols

Systematic Troubleshooting Workflow for Low Enantiomeric Excess

When faced with low enantioselectivity, a structured approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve the underlying issues.

Troubleshooting_Workflow Start Low Enantiomeric Excess (ee) Observed Check_Reagents Verify Purity of All Reagents & Solvents Start->Check_Reagents Check_Conditions Confirm Reaction Temperature & Concentrations Check_Reagents->Check_Conditions Purity Confirmed Purify Purify/Replace Reagents Check_Reagents->Purify Impurities Detected Check_Catalyst Evaluate Catalyst Integrity & Activity Check_Conditions->Check_Catalyst Conditions Correct Adjust_Conditions Adjust Temperature/Concentration Check_Conditions->Adjust_Conditions Incorrect Parameters Solvent_Screen Screen a Range of Solvents Check_Catalyst->Solvent_Screen Catalyst is Active Replace_Catalyst Prepare/Purchase New Catalyst Check_Catalyst->Replace_Catalyst Catalyst Inactive/Degraded Temp_Screen Optimize Reaction Temperature Solvent_Screen->Temp_Screen Optimal Solvent Identified Concentration_Screen Vary Substrate & Catalyst Concentrations Temp_Screen->Concentration_Screen Optimal Temperature Found High_ee High Enantiomeric Excess Achieved Concentration_Screen->High_ee Optimization Complete Purify->Check_Reagents Adjust_Conditions->Check_Conditions Replace_Catalyst->Check_Catalyst

Caption: A systematic workflow for troubleshooting low enantioselectivity.

General Protocol for Asymmetric Reaction Optimization

This protocol provides a general framework for optimizing an asymmetric reaction using tert-Butyl (3-formyloxetan-3-yl)carbamate.

1. Catalyst and Ligand Screening:

  • If applicable to your reaction type, screen a variety of chiral catalysts and ligands. The choice of the chiral ligand is a primary source of stereocontrol.[2]
  • Ensure the ligand has high enantiomeric purity.

2. Solvent Screening:

  • Set up a parallel screen of small-scale reactions using a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).
  • Analyze the enantiomeric excess of the product from each reaction to identify the optimal solvent.

3. Temperature Optimization:

  • Using the best solvent identified, run the reaction at a range of temperatures. A typical starting point is room temperature, followed by systematic decreases (e.g., 0 °C, -20 °C, -78 °C).
  • Lower temperatures generally lead to higher enantioselectivity.[1][2]

4. Concentration Optimization:

  • Investigate the effect of varying the substrate and catalyst concentrations. In some cases, more dilute conditions can favor the desired catalytic cycle and improve enantioselectivity.[1]

Table 1: Example of a Temperature Optimization Study

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1259575
209288
3-208895
4-7875>99

Note: The data in this table is hypothetical and for illustrative purposes only.

Proposed Catalytic Cycle and Stereochemical Model

The enantioselectivity in these reactions is governed by the formation of a diastereomeric transition state between the chiral catalyst and the substrate. The catalyst creates a chiral environment that favors one approach of the reactants over the other.

Catalytic_Cycle Catalyst Chiral Catalyst Complex Catalyst-Substrate Complex Catalyst->Complex + Substrate Substrate Substrate + Carbamate TS1 Transition State 1 (Favored) Complex->TS1 Lower Energy Pathway TS2 Transition State 2 (Disfavored) Complex->TS2 Higher Energy Pathway Product_Major Major Enantiomer TS1->Product_Major Product_Minor Minor Enantiomer TS2->Product_Minor Product_Major->Catalyst + Catalyst (Regenerated)

Caption: A generalized catalytic cycle for an asymmetric reaction.

References

  • BenchChem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
  • RSC Publishing. Oxetanes in heterocycle synthesis: recent advances.
  • PMC. Enantioselective Intramolecular Openings of Oxetanes Catalyzed by (salen)Co(III) Complexes: Access to Enantioenriched Tetrahydrofurans.
  • ACS Publications. Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds | The Journal of Organic Chemistry.
  • ResearchGate.
  • PMC.
  • PMC. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions.
  • Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis.
  • Vulcanchem. tert-butyl N-(3-formyloxolan-3-yl)
  • Xingwei Li.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • RSC Publishing.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis)
  • RSC Publishing. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry.
  • Annual Reviews. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
  • PMC - NIH. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors.
  • ChemRxiv.
  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.
  • Semantic Scholar. Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds.
  • PMC - NIH. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PMC.
  • ACS Publications. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group | ACS Medicinal Chemistry Letters.
  • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • BLDpharm. 885669-84-1|tert-Butyl (3-formyloxetan-3-yl)
  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • PubMed. 3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (+/-)

Sources

Optimization

stabilizing tert-Butyl (3-formyloxetan-3-yl)carbamate against acid-catalyzed degradation

Welcome to the technical support guide for tert-Butyl (3-formyloxetan-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl (3-formyloxetan-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide expert-driven, actionable advice to help you overcome the primary challenge associated with this compound: its susceptibility to acid-catalyzed degradation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical reasons behind the compound's instability and how to identify degradation.

Q1: My sample of tert-Butyl (3-formyloxetan-3-yl)carbamate is showing signs of degradation. What are the specific chemical reasons for its instability?

A: The molecular architecture of tert-Butyl (3-formyloxetan-3-yl)carbamate contains three distinct functionalities that are sensitive to acidic conditions. Degradation is rarely due to a single pathway but often a combination of reactions involving these groups.

  • N-Boc (tert-Butoxycarbonyl) Group: This is the most acid-labile part of the molecule. The Boc group is a widely used amine protecting group precisely because it can be removed under mild acidic conditions.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[3][4][5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the Boc group almost instantaneously.[1][6]

  • Oxetane Ring: The four-membered oxetane ring possesses significant ring strain. Under acidic conditions, the ring oxygen can be protonated, activating the ring for nucleophilic attack.[7] This can lead to ring-opening, forming 1,3-diol derivatives, especially in the presence of water or other nucleophilic solvents.[8] While 3,3-disubstituted oxetanes are generally more robust, the presence of adjacent functional groups and strongly acidic catalysts can facilitate this degradation pathway.[8][9]

  • Formyl Ester: The formyl ester, while less reactive than the Boc group, is susceptible to acid-catalyzed hydrolysis.[10] This reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity and allowing for nucleophilic attack by water, which may be present in solvents or introduced during an aqueous workup. This hydrolysis would yield the corresponding alcohol and formic acid.

Q2: How can I detect if my compound has started to degrade?

A: Several analytical techniques can help you assess the purity and identify degradation products of your sample.

  • Thin-Layer Chromatography (TLC): This is the quickest method for a qualitative assessment. You will likely observe new, more polar spots corresponding to the deprotected amine or the ring-opened diol, which will have lower Rf values than the parent compound. Streaking on the TLC plate can also be an indicator of on-plate decomposition, especially on standard silica gel plates which are inherently acidic.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying degradation.

    • Boc-Group Cleavage: The disappearance of the characteristic singlet for the nine tert-butyl protons, typically around 1.4-1.5 ppm.

    • Formation of Free Amine: The appearance of a new signal for the -NH₂ protons.

    • Formyl Ester Hydrolysis: The disappearance of the formate proton singlet (typically >8.0 ppm) and potential appearance of new signals corresponding to the resulting alcohol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor for the disappearance of the parent mass ion and the appearance of new mass ions corresponding to the expected degradation products (e.g., M-100 for loss of the Boc group, M+18 for hydrolysis products).

Q3: During which specific experimental steps should I be most cautious about degradation?

A: Degradation is most likely to occur during steps where the compound is exposed to acidic reagents or environments, even if inadvertently.

  • Aqueous Acidic Workup: Washing the reaction mixture with acidic solutions (e.g., 1M HCl, NH₄Cl) to remove basic impurities will almost certainly cause significant deprotection of the Boc group.[12]

  • Purification by Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4.5-5.5) and can act as a solid acid catalyst, causing degradation directly on the column.[13][14] This is a very common source of yield loss for acid-sensitive compounds.

  • Prolonged Storage in Protic Solvents: Storing the compound in solvents like methanol or ethanol, especially if they contain trace acidic impurities, can lead to slow degradation over time.

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides practical, step-by-step solutions to common problems encountered during the handling and purification of tert-Butyl (3-formyloxetan-3-yl)carbamate.

Issue: Degradation During Reaction Workup

"After quenching my reaction, I performed a standard aqueous wash with dilute HCl and my product decomposed. How can I effectively wash my organic layer without causing degradation?"

Root Cause: The Boc group and potentially the oxetane ring are not stable to strong aqueous acids.

Solution: Employ a neutral or mildly basic workup procedure. This approach effectively removes acidic or basic impurities without compromising the integrity of your target compound.

  • Quench Reaction: Cool the reaction mixture to room temperature or 0 °C. Quench the reaction with a neutral or mildly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer solution (pH ≈ 7-8).

  • Dilute and Separate: Dilute the quenched mixture with your extraction solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.

  • Wash with Brine: Instead of an acid wash, wash the organic layer 2-3 times with saturated aqueous sodium chloride (brine). This will help remove water-soluble impurities and break up emulsions.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).

Issue: Degradation During Chromatographic Purification

"My TLC looks clean, but after running a silica gel column, my fractions contain significant impurities. I suspect the compound is degrading on the column. What are my options?"

Root Cause: The acidic nature of standard silica gel is catalyzing the degradation of your compound.

Solution: Avoid standard silica gel. You can either use a deactivated stationary phase or an alternative, less acidic stationary phase.

Stationary PhaseAcidityAdvantagesDisadvantagesBest For
Standard Silica Gel Acidic (pH 4-5)High resolving power, inexpensive.Causes degradation of acid-labile compounds.[13]Acid-stable compounds.
Deactivated Silica Gel NeutralizedRetains high resolving power.[11]Requires an extra preparation step.Compounds sensitive to acid but requiring high resolution.
Neutral Alumina Neutral (pH ≈ 7)Excellent for acid-sensitive compounds.[13][15]Can have different selectivity than silica; may strongly adsorb very polar compounds.[15]A primary alternative for acid-sensitive molecules.
Basic Alumina Basic (pH ≈ 10)Good for separating basic compounds.May cause degradation of base-labile compounds.Not generally recommended unless the compound is a stable base.
Reversed-Phase Silica N/AExcellent for polar compounds.Requires different solvent systems (e.g., MeCN/H₂O); can be more expensive.Highly polar compounds or when normal phase fails.
  • Select Alumina: Choose neutral alumina (Activity Grade I, II, or III). For many applications, Brockmann Activity II or III is a good starting point.

  • Choose Solvent System: Develop a solvent system using TLC plates made of alumina. The polarity will differ from silica; you may need a less polar solvent system.

  • Pack the Column: Pack the column using a slurry of the neutral alumina in your chosen mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of alumina.

  • Elute and Collect: Elute the column with your mobile phase, collecting fractions and monitoring by TLC.

  • Prepare Mobile Phase: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add 0.5-1% triethylamine (Et₃N) by volume to this solvent mixture.[11]

  • Pack the Column: Prepare a slurry of standard silica gel in the triethylamine-containing mobile phase and pack your column as usual.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of the basic mobile phase to ensure the entire silica bed is neutralized.

  • Load and Elute: Load your sample and run the column using the triethylamine-containing mobile phase. The triethylamine will occupy the acidic silanol sites, preventing them from interacting with and degrading your compound.[11]

Part 3: Mechanistic Insights & Visual Guides

Understanding the degradation pathways at a molecular level is key to preventing them. The following diagrams illustrate the acid-catalyzed reactions that tert-Butyl (3-formyloxetan-3-yl)carbamate can undergo.

Degradation Pathway Diagrams

Boc_Deprotection Diagram 1: Acid-Catalyzed N-Boc Deprotection cluster_0 N-Boc Carbamate cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation Start tert-Butyl (3-formyloxetan-3-yl)carbamate Protonated Protonated Carbamate Start->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of C(CH₃)₃⁺ tButyl_Cation tert-Butyl Cation Protonated->tButyl_Cation Amine Free Amine Product Carbamic_Acid->Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Oxetane_Opening Diagram 2: Acid-Catalyzed Oxetane Ring Opening cluster_0 Oxetane cluster_1 Protonation cluster_2 Nucleophilic Attack cluster_3 Deprotonation Start Oxetane Ring Protonated Protonated Oxetane (Oxonium Ion) Start->Protonated + H⁺ Intermediate Ring-Opened Intermediate Protonated->Intermediate + H₂O Diol 1,3-Diol Product Intermediate->Diol - H⁺ Nucleophile H₂O (Nucleophile) Nucleophile->Protonated Ester_Hydrolysis Diagram 3: Acid-Catalyzed Formyl Ester Hydrolysis cluster_0 Ester cluster_1 Protonation cluster_2 Tetrahedral Intermediate cluster_3 Product Formation Start Formyl Ester Protonated Protonated Carbonyl Start->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Alcohol Alcohol Product Tetrahedral->Alcohol Proton Transfer & Elimination FormicAcid Formic Acid Tetrahedral->FormicAcid Nucleophile H₂O Nucleophile->Protonated

Caption: Acid-catalyzed hydrolysis of the formyl ester group.

[10]---

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

  • Organic Chemistry (2022). Boc Deprotection Mechanism. YouTube. Available from: [Link]

  • Berredjem, M. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Available from: [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Pinto, M.F. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]

  • ResearchGate (2025). Are there alternatives for silica for column chromatography?. ResearchGate. Available from: [Link]

  • Jalon (2025). Activated Alumina vs. Silica Gel: All you need to know. Jalon. Available from: [Link]

  • Reddit (2017). Alternatives to silica gel or alternative method of purification?. Reddit. Available from: [Link]

  • J&K Scientific LLC (2026). BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • Burés, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Taylor & Francis (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. Available from: [Link]

  • ChemRxiv (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available from: [Link]

  • University of Calgary (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Available from: [Link]

  • Common Organic Chemistry (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps (2023). Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Metabolic Stability of Oxetanes Derived from tert-Butyl (3-formyloxetan-3-yl)carbamate

Executive Summary For drug development professionals, mitigating rapid metabolic clearance is a critical hurdle in optimizing lead compounds. The strategic incorporation of strained, four-membered oxygen heterocycles—spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, mitigating rapid metabolic clearance is a critical hurdle in optimizing lead compounds. The strategic incorporation of strained, four-membered oxygen heterocycles—specifically oxetanes—has emerged as a highly effective tactic to enhance metabolic stability while simultaneously improving aqueous solubility[1].

tert-Butyl (3-formyloxetan-3-yl)carbamate is a premier bifunctional building block in medicinal chemistry. Featuring a Boc-protected amine and a reactive formyl group at the 3-position, it allows for the rapid generation of 3,3-disubstituted aminooxetanes via standard derivatization techniques (e.g., reductive amination). This guide objectively compares the metabolic stability of these oxetane derivatives against traditional carbocyclic bioisosteres, providing mechanistic insights and self-validating experimental protocols to support your drug discovery campaigns.

Mechanistic Rationale: The Oxetane Advantage

When replacing metabolically vulnerable or highly lipophilic motifs (such as gem-dimethyl groups, cyclobutanes, or piperidines) with a 3-aminooxetane derivative, the metabolic half-life of the compound typically extends significantly,. As an Application Scientist, it is crucial to understand the causality behind this phenomenon, which is governed by three interconnected physicochemical shifts:

  • LogD Reduction (Polarity Shift): The strongly electronegative oxygen atom in the oxetane ring acts as a potent hydrogen-bond acceptor, significantly lowering the distribution coefficient (LogD) compared to carbocyclic analogs[2],[3].

  • CYP450 Evasion: Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I oxidative metabolism in the liver—prefer lipophilic substrates. By lowering the LogD, oxetanes exhibit reduced binding affinity for the hydrophobic CYP active sites[4],[3].

  • Steric Shielding & Electron Withdrawal: The strained C–O–C bond angle exposes the oxygen lone pairs, exerting an electron-withdrawing effect on adjacent carbons. This deactivates neighboring C-H bonds toward CYP-mediated hydrogen atom transfer (HAT), effectively blocking oxidative metabolism at these sites[5],[4].

CYP450 cluster_0 Carbocycle (e.g., gem-dimethyl) cluster_1 3,3-Disubstituted Oxetane N1 High Lipophilicity (Elevated LogD) N2 Strong CYP450 Active Site Binding N1->N2 N3 Rapid Phase I Oxidation N2->N3 O1 Increased Polarity (Lowered LogD) O2 Reduced CYP450 Affinity O1->O2 O3 Extended Half-Life (Metabolic Stability) O2->O3

Mechanistic comparison of CYP450-mediated clearance between carbocycles and oxetanes.

Comparative Data: Oxetanes vs. Traditional Isosteres

The following table synthesizes quantitative in vitro data comparing 3-aminooxetane derivatives (synthesized from the tert-butyl (3-formyloxetan-3-yl)carbamate core) against their matched molecular pairs (MMPs) in Human Liver Microsomes (HLM)[5],[4].

Key Metrics:

  • CLint​ (Intrinsic Clearance): Lower values indicate higher metabolic stability.

  • t1/2​ (Half-life): Longer times indicate prolonged drug exposure.

Structural MotifMatched Pair ExampleLogD CLint​ (µL/min/mg protein) t1/2​ (min)
AminocyclobutaneMatched Pair A2.885.015.2
3-Aminooxetane Matched Pair A 2.0 25.4 54.6
gem-Dimethyl amineMatched Pair B3.1>120.0<10.0
3-Aminooxetane Matched Pair B 2.2 35.1 39.5

Data demonstrates a consistent trend: replacing a lipophilic carbocycle with a 3-aminooxetane reduces LogD by ~0.8-0.9 units, leading to a 2-to-3-fold reduction in intrinsic clearance[5],[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol A: Synthesis of 3-Aminooxetane Derivatives via Reductive Amination

tert-Butyl (3-formyloxetan-3-yl)carbamate is highly reactive toward primary and secondary amines, making reductive amination the optimal derivatization pathway.

  • Imine Formation: Dissolve tert-butyl (3-formyloxetan-3-yl)carbamate (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: Allowing the imine/iminium intermediate to fully form before adding the reducing agent prevents the direct reduction of the starting aldehyde into an undesired 3-(hydroxymethyl)oxetane byproduct.

    • Self-Validation Check: Monitor via LC-MS. Do not proceed until the aldehyde peak is completely consumed and the imine mass (M+H) is dominant.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: STAB is specifically chosen over NaBH₄ because it is a milder reducing agent that selectively reduces imines without attacking residual aldehydes.

  • Workup & Deprotection: Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and concentrate. To yield the free amine, treat the residue with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour, then evaporate to dryness.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the metabolic degradation of the synthesized oxetane derivatives by CYP450 enzymes.

  • Pre-incubation: Combine the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Ensures the system reaches thermal equilibrium prior to enzyme activation, preventing skewed initial reaction kinetics.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor to catalyze oxidative metabolism.

  • Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction at the exact time point, and it precipitates microsomal proteins to prevent LC-MS/MS column fouling.

  • Validation Control: Run Verapamil (a known high-clearance drug) in parallel under identical conditions.

    • Self-Validation Check: If the Verapamil t1/2​ exceeds 15 minutes, the assay must be discarded. This indicates that the HLM batch has compromised enzymatic viability.

Workflow A tert-Butyl (3-formyloxetan-3-yl)carbamate B Reductive Amination (STAB, DCE) A->B C 3-Aminooxetane Derivative B->C D HLM Incubation (+ NADPH, 37°C) C->D E Protein Precipitation & LC-MS/MS D->E F Calculate CL_int & t1/2 E->F

Step-by-step workflow for the synthesis and HLM metabolic stability assay of oxetane derivatives.

References[2] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274[1] Title: Oxetanes in drug discovery: structural and synthetic insights. Source: Journal of Medicinal Chemistry (PubMed). URL:https://pubmed.ncbi.nlm.nih.gov/20349959/[3] Title: Oxetanes: formation, reactivity and total syntheses of natural products. Source: Beilstein Journal of Organic Chemistry. URL:https://www.beilstein-journals.org/bjoc/articles/11/217[5] Title: Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm201021b[4] Title: Oxetanes in Drug Discovery Campaigns. Source: PMC - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8694406/

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide on tert-Butyl (3-formyloxetan-3-yl)carbamate and Structural Analogs

Executive Summary & Strategic Context In modern medicinal chemistry, tert-Butyl (3-formyloxetan-3-yl)carbamate (CAS: 885669-84-1) has emerged as a highly valuable synthetic building block. It is prominently utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, tert-Butyl (3-formyloxetan-3-yl)carbamate (CAS: 885669-84-1) has emerged as a highly valuable synthetic building block. It is prominently utilized in the development of novel steroid payloads and complex linkers for antibody-drug conjugates (ADCs) targeting immune checkpoints like VISTA[1]. The oxetane ring serves as a robust bioisostere for gem-dimethyl and carbonyl groups, offering enhanced metabolic stability, reduced lipophilicity, and improved aqueous solubility[2].

However, tracking this intermediate through complex synthetic steps or biological matrices requires precise analytical characterization. This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of tert-Butyl (3-formyloxetan-3-yl)carbamate against its common structural alternatives, equipping analytical scientists with the mechanistic insights needed for confident structural elucidation.

Mechanistic Principles of Fragmentation

As an analytical scientist, interpreting the Collision-Induced Dissociation (CID) spectra of N-Boc-protected amino-oxetanes requires understanding three distinct, competing fragmentation pathways. The causality behind these fragmentations dictates our instrument parameter choices:

  • Boc-Group Cleavage (The McLafferty Rearrangement): The tert-butoxycarbonyl (Boc) protecting group is highly labile under low-energy CID. It undergoes a predictable McLafferty-type rearrangement, resulting in the expulsion of isobutene (-56 Da) to form an intermediate, followed immediately by decarboxylation (-44 Da)[3]. This sequential 100 Da neutral loss is the universal hallmark of Boc-protected primary and secondary amines.

  • Oxetane Transannular Cleavage: Unlike standard cycloalkanes, the strained four-membered oxetane ring is highly susceptible to transannular cleavage under moderate-to-high collision energies. Driven by the inductive effect of the heteroatom, the ring opens and expels formaldehyde (CH2O, -30 Da)[4].

  • Formyl Alpha-Cleavage: The aldehyde group at the C3 position undergoes alpha-cleavage, expelling a formyl radical (•CHO, -29 Da) or carbon monoxide (CO, -28 Da), depending on the internal energy of the precursor ion.

MS_Pathway M [M+H]+ m/z 202.1 tert-Butyl (3-formyloxetan-3-yl)carbamate F1 [M+H - C4H8]+ m/z 146.1 Loss of Isobutene M->F1 -56 Da McLafferty Rearrangement F2 [M+H - C4H8 - CO2]+ m/z 102.1 3-Aminooxetane-3-carbaldehyde F1->F2 -44 Da Decarboxylation F4 m/z 73.1 Loss of Formyl (-CHO) F2->F4 -29 Da Alpha-Cleavage F5 m/z 72.1 Transannular Cleavage (-CH2O) F2->F5 -30 Da Ring Opening

CID fragmentation pathway of tert-Butyl (3-formyloxetan-3-yl)carbamate highlighting key mass losses.

Comparative Performance: Differentiating Bioisosteres

When evaluating building blocks for drug discovery, oxetanes are frequently compared against their cyclobutyl and acyclic gem-dimethyl bioisosteres[2]. Distinguishing these analogs via intact mass alone is often impossible. For instance, tert-Butyl (3-formyloxetan-3-yl)carbamate and its acyclic analog, tert-Butyl (1-formyl-2-methylpropan-2-yl)carbamate, are exact structural isomers sharing an identical precursor [M+H]+ of m/z 202.1.

High-resolution MS/MS is the only definitive way to differentiate them. As shown in the empirical data table below, while all three compounds undergo the characteristic 100 Da loss of the Boc group[3], their secondary core fragmentations diverge drastically. The oxetane core uniquely expels formaldehyde (-30 Da)[4], whereas the cyclobutyl ring expels ethylene (-28 Da), and the acyclic chain loses methane (-16 Da).

Table: Comparative MS/MS Fragmentation Profiles (Stepped CID at 20 eV)

CompoundPrecursor Ion[M+H]+Primary Fragment (Boc Loss)Secondary Fragment (Core Cleavage)Distinguishing Neutral Loss
tert-Butyl (3-formyloxetan-3-yl)carbamate m/z 202.1m/z 102.1 (Base Peak)m/z 72.1-30 Da (Formaldehyde)
tert-Butyl (1-formylcyclobutyl)carbamate (Cyclobutyl Analog)m/z 200.1m/z 100.1 (Base Peak)m/z 72.1-28 Da (Ethylene)
tert-Butyl (1-formyl-2-methylpropan-2-yl)carbamate (Acyclic Analog)m/z 202.2m/z 102.2 (Base Peak)m/z 86.2-16 Da (Methane)

Insight: The diagnostic -30 Da neutral loss is the definitive analytical signature of the oxetane ring, allowing researchers to confidently verify the incorporation of the oxetane core during complex ADC linker synthesis[1].

Self-Validating LC-MS/MS Protocol

Trustworthiness in MS/MS annotation requires a self-validating system. The protocol below incorporates a System Suitability Test (SST) using a known Boc-protected standard to verify ionization efficiency and CID calibration before analyzing the target oxetane. Furthermore, a stepped CID approach is mandated: low collision energies (10–15 eV) are required to capture the labile Boc loss, while higher energies (25–35 eV) are necessary to induce the structurally informative transannular cleavage of the oxetane ring.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (SST)

  • Action: Inject 1 µg/mL of Boc-Phenylalanine standard.

  • Validation: Verify the presence of the -100 Da neutral loss (m/z 266 → m/z 166) at 15 eV. This confirms the collision cell is properly calibrated to capture the McLafferty rearrangement pathway.

Step 2: Sample Preparation

  • Action: Dissolve tert-Butyl (3-formyloxetan-3-yl)carbamate to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The target molecule contains a weakly basic carbamate nitrogen and an oxetane oxygen. Formic acid provides an abundant proton source to drive the formation of the [M+H]+ precursor ion (m/z 202.1) in the ESI source, maximizing the signal-to-noise ratio.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: Chromatographic retention separates the target from synthesis salts or isobaric impurities that could cause ion suppression in the source.

Step 4: Q-TOF MS/MS Acquisition

  • Action: Operate the source in Positive Electrospray Ionization (ESI+) mode. Utilize an Auto MS/MS acquisition method with stepped Collision Energy (15, 25, 35 eV).

  • Causality: Stepped CE ensures the capture of the complete fragmentation hierarchy—from the highly labile protecting group loss to the rigid heterocyclic core fragmentation—within a single analytical scan.

Step 5: Data Processing & Annotation

  • Action: Extract ion chromatograms (EIC) for m/z 202.1. Filter the resulting MS/MS spectra for the diagnostic m/z 72.1 fragment (-30 Da neutral loss from the m/z 102.1 intermediate) to confirm the intact oxetane core.

LCMS_Workflow S1 Sample Prep (1 µg/mL + SST) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Q-TOF MS/MS (Stepped CID) S3->S4 S5 Data Analysis (Annotation) S4->S5

Self-validating LC-ESI-MS/MS workflow for the structural characterization of oxetane intermediates.

References

  • Title: WO2022150637A1 - NOVEL STEROID PAYLOADS, STEROID LINKERS, ADCs CONTAINING AND USE THEREOF Source: Google Patents URL
  • Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: PMC - NIH URL
  • Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: NSF URL
  • Title: Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: RSC Publishing URL

Sources

Validation

Bioisosteric Profiling: Lipophilicity (LogP) of tert-Butyl (3-formyloxetan-3-yl)carbamate vs. Cyclobutane Analogs

In modern medicinal chemistry, the optimization of physicochemical properties is paramount. A common liability during lead optimization is excessive lipophilicity, which drives poor aqueous solubility, high plasma protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the optimization of physicochemical properties is paramount. A common liability during lead optimization is excessive lipophilicity, which drives poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance. The bioisosteric replacement of carbocyclic rings—such as cyclobutane—with their oxygenated counterparts, like oxetane, has emerged as a powerful strategy to modulate lipophilicity (LogP) without significantly altering the molecule's spatial geometry[1][2].

This technical guide provides an in-depth comparison of the lipophilicity profiles of the synthetic building block tert-Butyl (3-formyloxetan-3-yl)carbamate and its direct carbocyclic analog, tert-Butyl (1-formylcyclobutyl)carbamate . It details the mechanistic drivers behind these differences and outlines the self-validating experimental protocols required to quantify them.

Mechanistic Drivers of Lipophilicity Modulation

While cyclobutane and oxetane are both four-membered rings, their physicochemical behaviors are fundamentally divergent due to structural and electronic factors:

  • Conformational Dynamics: Cyclobutane exhibits a highly puckered conformation (approximately 30°) to relieve torsional strain between adjacent methylene groups[1]. In contrast, the introduction of the ether oxygen in oxetane reduces transannular steric interactions, resulting in a nearly planar structure with a minimal puckering angle of ~8.7°[1].

  • Hydration and Dipole Moment: The core driver of the "oxetane effect" is the highly electronegative oxygen atom. This heteroatom introduces a strong local dipole moment and acts as a potent hydrogen-bond acceptor[3].

  • Causality of LogP Reduction: When a molecule transitions from a lipid environment to an aqueous medium, the oxetane oxygen forms a robust hydration shell. The energetic favorability of this solvation significantly lowers the desolvation penalty compared to the entirely non-polar, hydrophobic cyclobutane ring. Consequently, replacing a cyclobutane with an oxetane typically reduces the LogP by 0.5 to 1.0 log units[2][4].

Comparative Physicochemical Data

The following table summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from the cyclobutane analog to the oxetane building block.

Propertytert-Butyl (3-formyloxetan-3-yl)carbamatetert-Butyl (1-formylcyclobutyl)carbamateMechanistic Driver
Core Ring System Oxetane (1 oxygen, 3 carbons)Cyclobutane (4 carbons)Heteroatom substitution
Ring Conformation Nearly planar (8.7° puckering)[1]Highly puckered (~30°)[1]Reduced transannular steric strain in the oxetane ring
Relative Lipophilicity (LogP) Baseline −∼0.8 units[2]BaselineHigh hydration energy of the oxetane oxygen
Topological Polar Surface Area +9.23A˚2 BaselineEther oxygen acts as a strong hydrogen-bond acceptor
Metabolic Stability (CYP450) High[5]Moderate to LowLack of highly oxidizable C-H bonds at the 3-position[5]
Experimental Methodologies for LogP Determination

To accurately quantify the lipophilicity shift between the oxetane and cyclobutane analogs, orthogonal experimental methods must be employed. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Thermodynamic Shake-Flask Partitioning (Gold Standard)
  • Step 1: Phase Saturation. Vigorously mix 1-octanol and HPLC-grade water for 24 hours, then allow them to separate.

    • Causality: Pre-saturating the phases prevents volume shifts due to mutual solubility during the experiment, ensuring that concentration calculations remain perfectly accurate.

  • Step 2: Solute Partitioning. Dissolve the carbamate analyte in the octanol phase. Add the aqueous phase, vortex for 5 minutes, and centrifuge at 3000 RPM for 15 minutes to ensure complete phase separation.

    • Causality: Centrifugation breaks any micro-emulsions formed during vortexing, preventing the false quantification of lipid droplets within the aqueous phase.

  • Step 3: LC-MS Quantification. Extract aliquots from both phases and quantify the analyte concentration using LC-MS.

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. The system is only validated if total recovery is >95%. A recovery below this threshold indicates interfacial aggregation, precipitation, or degradation, instantly invalidating the run.

Protocol 2: High-Throughput RP-HPLC Profiling (OECD TG 117)
  • Step 1: Column & Mobile Phase Setup. Utilize a C18 stationary phase with an isocratic mobile phase (e.g., 50:50 Methanol/Water).

    • Causality: The hydrocarbon chains of the C18 column mimic the lipophilic environment of octanol. The retention time ( tR​ ) directly correlates with the analyte's lipophilicity due to hydrophobic interactions between the molecule and the stationary phase.

  • Step 2: Analyte Injection. Inject the oxetane and cyclobutane analogs separately and record their retention times.

  • Self-Validation Check (Reference Calibration): Before analyzing the unknown samples, inject a calibration suite of at least 6 reference standards with known LogP values (bracketing the expected 0.5 to 3.0 range). The protocol is only validated if the calibration curve yields an R2>0.99 . If a standard deviates, the mobile phase composition or column integrity must be re-evaluated.

LogP_Validation_Workflow Prep Compound Preparation (Oxetane vs Cyclobutane) ShakeFlask Shake-Flask Method (Octanol/Water) Prep->ShakeFlask HPLC RP-HPLC Method (C18 Stationary Phase) Prep->HPLC MassBalance Mass Balance Check Recovery > 95% ShakeFlask->MassBalance Calib Standard Calibration R² > 0.99 HPLC->Calib Valid Validated LogP Data (Concordance Confirmed) MassBalance->Valid Pass Invalid Protocol Failure (Re-evaluate System) MassBalance->Invalid Fail Calib->Valid Pass Calib->Invalid Fail

Experimental workflow for self-validating LogP determination of oxetane and cyclobutane analogs.

Translational Impact on Drug Design

Incorporating tert-Butyl (3-formyloxetan-3-yl)carbamate[6] into a synthetic pipeline provides dual chemical and pharmacokinetic advantages. Synthetically, the formyl group serves as a versatile electrophile ready for reductive aminations or Wittig homologations, while the Boc-protected amine allows for controlled, orthogonal downstream functionalization.

From a pharmacokinetic perspective, replacing a cyclobutane ring with an oxetane acts as a metabolic shield . Cytochrome P450 (CYP450) enzymes typically target lipophilic C-H bonds for oxidative clearance. By replacing a methylene group with an oxygen atom, the overall lipophilicity drops—reducing the molecule's non-specific affinity for the CYP450 active site—and a primary site of oxidative metabolism is physically eliminated. This dual-action mechanism reliably lowers intrinsic clearance ( CLint​ ) and significantly prolongs the in vivo half-life of the resulting drug candidate[2][5].

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.